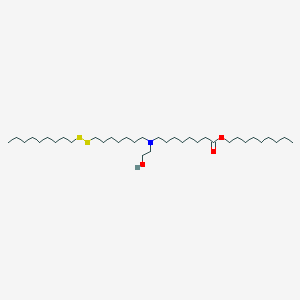
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is a complex organic compound with the molecular formula C35H71NO3S2. This compound is known for its unique structure, which includes a nonyl group, a hydroxyethyl group, and a nonyldisulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves multiple steps. One common method includes the alkylation of a secondary amine with a lipid bromo ester. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .
Applications De Recherche Scientifique
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and as a component in lipid nanoparticles for drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves its interaction with cellular membranes and proteins. The compound can form lipid nanoparticles that facilitate the delivery of therapeutic agents into cells. It binds to the negatively charged backbone of mRNA, protecting it from degradation and enabling its entry into cells via receptor-mediated endocytosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
SM-102: A synthetic amino lipid used in lipid nanoparticles for mRNA delivery.
ALC-0315: Another lipid nanoparticle component used in drug delivery systems.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is unique due to its specific structure, which includes a nonyldisulfanyl group. This feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propriétés
Formule moléculaire |
C35H71NO3S2 |
|---|---|
Poids moléculaire |
618.1 g/mol |
Nom IUPAC |
nonyl 8-[2-hydroxyethyl-[7-(nonyldisulfanyl)heptyl]amino]octanoate |
InChI |
InChI=1S/C35H71NO3S2/c1-3-5-7-9-11-18-24-32-39-35(38)27-21-15-13-16-22-28-36(30-31-37)29-23-17-14-20-26-34-41-40-33-25-19-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
Clé InChI |
LBMZSNWFQXUHQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCSSCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


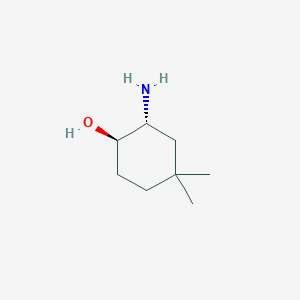
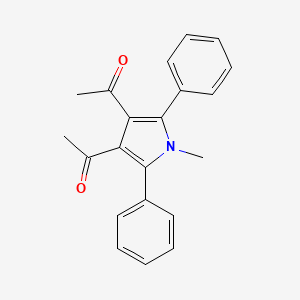
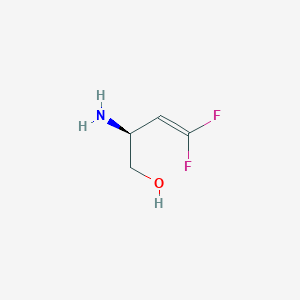
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)
![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)
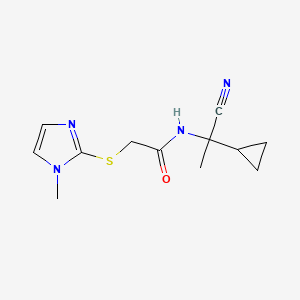
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364749.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)
![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)
![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
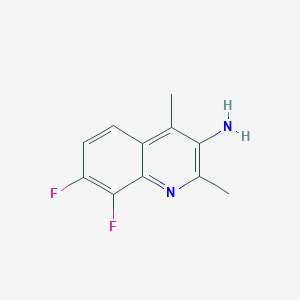
![N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364787.png)
![4-(4-hydroxyquinazolin-2-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B13364790.png)
